2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
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Overview
Description
2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione typically involves multi-component reactions. One efficient method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of environmentally benign solvents are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anxiolytic and anti-ulcer properties.
Pyrido[1,2-a]pyrimidine: Exhibits antidepressant and neurotropic activities.
Uniqueness
2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its pharmacological properties and reactivity .
Properties
CAS No. |
60725-69-1 |
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Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C14H16N2O3/c1-19-11-7-5-10(6-8-11)16-13(17)12-4-2-3-9-15(12)14(16)18/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
HRMGUZBSHVXIRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3CCCCN3C2=O |
Origin of Product |
United States |
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